molecular formula C36H47Cl2N3O3Ru B12056920 Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)

Cat. No.: B12056920
M. Wt: 741.7 g/mol
InChI Key: FERSNXSBIXKVRT-UHFFFAOYSA-L
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Description

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II) is a ruthenium-based compound known for its catalytic properties. It is widely used in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by its dark purple crystalline appearance and has a molecular weight of 667.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II) typically involves the reaction of 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene with a ruthenium precursor in the presence of appropriate ligands and solvents. The reaction is carried out under an inert atmosphere, often using nitrogen or argon gas, to prevent oxidation. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen, hydrogen gas, peroxides, and hydrides. The reactions are often carried out under controlled temperatures and pressures to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions may produce reduced organic compounds .

Scientific Research Applications

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II) has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including olefin metathesis and polymerization reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: The compound is used in industrial processes for the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center acts as a catalytic site, enabling the activation and conversion of substrates through various pathways. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II) is unique due to its specific ligand structure, which imparts distinct catalytic properties and reactivity. The presence of both imidazolidinylidene and benzylidene ligands enhances its stability and catalytic efficiency, making it a valuable compound in various chemical applications .

Properties

Molecular Formula

C36H47Cl2N3O3Ru

Molecular Weight

741.7 g/mol

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-[[5-(butoxycarbonylamino)-2-propan-2-yloxyphenyl]methylidene]-dichlororuthenium

InChI

InChI=1S/C21H26N2.C15H21NO3.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-5-6-9-18-15(17)16-13-7-8-14(12(4)10-13)19-11(2)3;;;/h9-12H,7-8H2,1-6H3;4,7-8,10-11H,5-6,9H2,1-3H3,(H,16,17);2*1H;/q;;;;+2/p-2

InChI Key

FERSNXSBIXKVRT-UHFFFAOYSA-L

Canonical SMILES

CCCCOC(=O)NC1=CC(=C(C=C1)OC(C)C)C=[Ru](=C2N(CCN2C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)(Cl)Cl

Origin of Product

United States

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